(R)-Glycidol
Overview
Description
®-Glycidol: is a chiral epoxide with the chemical formula C3H6O2. It is an important intermediate in organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is characterized by its three-membered epoxide ring, which makes it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl Alcohol: One common method for preparing ®-Glycidol involves the epoxidation of allyl alcohol using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically requires a catalyst, such as titanium silicalite, to achieve high enantioselectivity.
Asymmetric Epoxidation: Another method involves the asymmetric epoxidation of prochiral allylic alcohols using chiral catalysts. This method is advantageous for producing enantiomerically pure ®-Glycidol.
Industrial Production Methods:
Hydrolysis of Epichlorohydrin: Industrially, ®-Glycidol can be produced by the hydrolysis of epichlorohydrin in the presence of a base. This method is widely used due to its cost-effectiveness and scalability.
Biocatalytic Methods: Enzymatic methods using epoxide hydrolases have also been developed for the production of ®-Glycidol. These methods offer high enantioselectivity and are environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-Glycidol can undergo oxidation reactions to form glycidic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of ®-Glycidol can yield glycerol or other reduced products. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The epoxide ring of ®-Glycidol is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Amines, thiols, halides, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Glycidic acid, dihydroxyacetone.
Reduction: Glycerol, propylene glycol.
Substitution: Various substituted glycidol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: ®-Glycidol is used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Polymer Chemistry: It is used in the production of epoxy resins and other polymers with specific properties.
Biology:
Enzyme Studies: ®-Glycidol is used as a substrate in enzyme studies to investigate the activity of epoxide hydrolases and other enzymes involved in epoxide metabolism.
Medicine:
Drug Development: The compound is used in the development of chiral drugs due to its enantioselectivity and reactivity.
Industry:
Agrochemicals: ®-Glycidol is used in the synthesis of agrochemicals, including pesticides and herbicides.
Fine Chemicals: It is used in the production of various fine chemicals and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: ®-Glycidol exerts its effects primarily through its highly reactive epoxide ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds. The compound can also interact with enzymes, such as epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols.
Comparison with Similar Compounds
(S)-Glycidol: The enantiomer of ®-Glycidol, which has similar chemical properties but different biological activities due to its opposite chirality.
Epichlorohydrin: A related epoxide used in the production of ®-Glycidol and other chemicals.
Glycidyl Ethers: Compounds with similar epoxide functionality but different substituents on the epoxide ring.
Uniqueness: ®-Glycidol is unique due to its chiral nature and high reactivity. Its enantioselectivity makes it valuable in the synthesis of chiral pharmaceuticals and other bioactive compounds. The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
Biological Activity
(R)-Glycidol, a chiral epoxide compound, has garnered attention due to its biological activities, particularly its genotoxic effects and potential as a cytotoxic agent. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and experimental data.
This compound (CAS Number: 57044-25-4) is characterized by its epoxide functional group, which contributes to its reactivity and biological effects. The compound can undergo hydrolysis in acidic conditions, yielding glycerol and α-chlorohydrin. The epoxide ring is highly reactive, allowing this compound to alkylate DNA directly, which is a significant factor in its genotoxicity .
Mechanistic Insights
- Genotoxicity : this compound has been shown to induce DNA damage through alkylation in several in vitro studies. This includes positive results in assays for chromosomal aberrations and sister chromatid exchanges in human lymphocytes and Chinese hamster cells .
- Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity towards various cell lines. For instance, a study reported a significant reduction in cell viability in HCT116 cells exposed to concentrations as low as 1.16 µg/mL .
In Vivo Studies
A comprehensive study involving Fischer 344 rats administered this compound revealed several critical findings:
- Survival Rates : Rats treated with doses of 37.5 mg/kg and 75 mg/kg showed significantly reduced survival compared to controls, with mean survival times decreasing from 92 weeks in controls to 66 weeks in high-dose males .
- Tumor Incidence : There was a marked increase in the incidence of mesotheliomas and mammary tumors among treated groups, indicating a potential carcinogenic effect .
In Vitro Studies
In vitro experiments have consistently demonstrated the genotoxic potential of this compound:
- Chromosomal Aberrations : Positive results were obtained from assays testing for chromosomal damage in various mammalian cell lines .
- Mutation Assays : The compound has also shown mutagenic properties in Salmonella typhimurium reverse mutation assays, further supporting its classification as a genotoxic agent .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Model Organism | Dose Range | Key Findings |
---|---|---|---|
In Vivo | Fischer 344 Rats | 0, 37.5, 75 mg/kg | Reduced survival; increased tumor incidence |
In Vitro | HCT116 Cells | 1.16 µg/mL | Significant reduction in cell viability |
In Vitro | Human Lymphocytes | Various | Induction of chromosomal aberrations |
In Vitro | Salmonella typhimurium | Various | Positive mutation assay results |
Case Studies
- Carcinogenicity Assessment :
- Cytotoxic Effects on Cancer Cell Lines :
Properties
IUPAC Name |
[(2R)-oxiran-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKINSOISVBQLD-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904710 | |
Record name | (R)-Glycidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57044-25-4 | |
Record name | (+)-Glycidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57044-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Glycidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-2,3-epoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 57044-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-Glycidol?
A1: this compound has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.
Q2: Is there any spectroscopic data available to characterize this compound?
A2: Yes, researchers commonly utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy for the structural characterization of this compound and its derivatives. [, , , , , , , , ]
Q3: What is known about the stability of this compound under different conditions?
A3: this compound can undergo ring-opening reactions under acidic or basic conditions. Careful consideration should be given to reaction conditions and protecting groups when utilizing this compound in multi-step syntheses. [, , , , , , ]
Q4: Has this compound been utilized in enantioselective catalysis?
A4: Yes, research demonstrates the enantioselective chemisorption of this compound on tartaric-acid modified palladium surfaces. This finding highlights its potential application in chiral catalysis. [, ]
Q5: Are there any studies involving enzymes and this compound?
A5: Yes, researchers have explored the use of lipases for the kinetic resolution of this compound via enantioselective transesterification with vinyl butyrate, achieving high enantiomeric purity. [, ]
Q6: How do structural modifications of this compound influence biological activity?
A6: Studies using this compound derivatives, such as phosphorothioate analogs of Glycol Nucleic Acids (GNAs), reveal that the stereochemistry at the phosphorus center significantly impacts the thermodynamic stability of duplexes formed. [, ]
Q7: Are there any studies examining the cytotoxicity of this compound?
A7: Yes, research shows that this compound exhibits selective cytotoxicity towards cancer cells (HCT 116) compared to normal cells (Vero). This difference in cytotoxicity suggests a potential avenue for anticancer drug development. []
Q8: What are some notable natural products synthesized using this compound as a starting material?
A8: this compound has served as a key building block in the total synthesis of various natural products, including:
- (-)-Microcarpalide and (+)-Lethaloxin []
- Methyl 11(S)-jalapinolate []
- Providencin []
- (+)-Cryptocaryol A []
- Altohyrtin C (Spongistatin 2) []
- (+)-Goniodenin []
- Okadaic acid []
- Testudinariols A and B []
- (-)-A26771B []
- (+)-Monanchorin and Clavaminol A, C, and H []
- Protectin DX/PDX []
- (+)-Leukotriene B4 methyl ester []
Q9: What are some pharmaceutical applications of this compound?
A9: this compound has been used in the synthesis of:
- Cidofovir, a broad-spectrum antiviral drug [, ]
- Pretomanid, an antituberculosis agent []
- L-α-glyceryl phosphoryl choline, a treatment for brain dysfunction [, , ]
- Befunolol hydrochloride, a beta-blocker used to treat glaucoma []
Q10: Have computational methods been employed to study this compound?
A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the enantiospecific interaction between this compound and bitartrate species on palladium surfaces. []
Q11: What are the safety concerns associated with this compound?
A11: While this compound is a valuable chiral building block, it is classified as a probable carcinogen (Group 2A) by the World Health Organization (WHO). This classification necessitates careful handling and appropriate safety measures during its use. []
Q12: Are there studies on the environmental impact of this compound?
A12: While specific information on the environmental impact of this compound is limited in the provided papers, researchers should prioritize sustainable synthetic practices and responsible waste management when working with this compound.
Q13: What analytical techniques are used to quantify this compound?
A13: Researchers rely on various analytical methods for the characterization and quantification of this compound and its derivatives. These methods include high-performance liquid chromatography (HPLC) and techniques like 1H NMR and 13C NMR spectroscopy. [, , , , , , , , ]
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